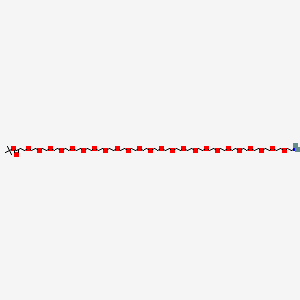

H2N-PEG24-CH2CH2COOtBu

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

H2N-PEG24-CH2CH2COOtBu is a useful research compound. Its molecular formula is C55H111NO26 and its molecular weight is 1202.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Polyethylene Glycol in Green Chemistry

Polyethylene glycol (PEG) and its derivatives are recognized for their solvent properties and phase-transfer characteristics, which can be integrated into aqueous biphasic reactive extraction systems. These systems facilitate the separation of reactants and/or catalysts from products and are considered environmentally benign compared to traditional organic solvents. The unique solvent properties and metal cation coordination ability of PEG solutions are crucial in applications like alternative pulping processes, catalytic chemistry, and enzymatic catalysis (Ji Chen et al., 2005).

PEG Alternatives for Overcoming Immunogenicity

Although PEGylation (the conjugation of PEG to biomolecules) is a standard technique to improve the pharmacokinetics of drugs, concerns regarding PEG immunogenicity have prompted the search for alternative polymers. The development of PEG alternatives aims to address issues like accelerated blood clearance and hypersensitivity reactions in patients with pre-existing anti-PEG antibodies. This area of research is crucial for advancing drug delivery and bioconjugation strategies (Thai Thanh Hoang Thi et al., 2020).

Amphiphilic Hydrogels for Bioapplications

Amphiphilic hydrogels based on PEG and other polymers like polycaprolactone (PCL) demonstrate significant potential in biomaterial applications due to their suitable mechanical properties and controlled release of hydrophobic substrates. These hydrogels are biocompatible, biodegradable, and can be used as injectable hydrogels or tissue scaffolds, showcasing the versatility of PEG in bioapplications (Alaleh Dabbaghi et al., 2021).

PEGylated Therapeutics

The practice of PEGylation enhances the biopharmaceutical properties of drugs, including increased stability and reduced immunogenicity. This modification has improved the delivery and efficacy of numerous therapeutic proteins and peptides, highlighting the critical role of PEG in the development of biopharmaceuticals (Aviral Jain & Sanjay K. Jain, 2008).

PEG Functionalization in Tissue Engineering

Functionalizing graphene oxide with PEG (PEG-GO) enhances its solubility, stability, and biocompatibility, making it an attractive candidate for various biomedical applications, including tissue engineering. PEG-GO supports the attachment, proliferation, and differentiation of stem cells, which is essential for developing engineered tissues and offers antibacterial efficacy to minimize implant-associated infections (Santanu Ghosh & K. Chatterjee, 2020).

Wirkmechanismus

Target of Action

H2N-PEG24-CH2CH2COOtBu, also known as Amino-PEG24-Boc, is a PEG-based PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that target proteins for degradation . The primary targets of this compound are E3 ubiquitin ligases and the target proteins .

Mode of Action

The compound works by connecting two different ligands: one for an E3 ubiquitin ligase and the other for the target protein . This allows the compound to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The compound affects the ubiquitin-proteasome system, a crucial pathway for protein degradation in cells . By binding to both the E3 ubiquitin ligase and the target protein, the compound facilitates the transfer of ubiquitin to the target protein . This marks the protein for degradation by the proteasome, leading to its removal from the cell .

Pharmacokinetics

The compound’s pegylation (the addition of polyethylene glycol (peg) chains) is known to improve solubility and extend circulation time in the body .

Result of Action

The result of the compound’s action is the selective degradation of target proteins . This can alter cellular processes and potentially lead to therapeutic effects, depending on the function of the degraded protein .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility and stability can be affected by the pH and temperature of its environment . Additionally, the compound’s efficacy can be influenced by the presence of other molecules that may compete for binding to the E3 ubiquitin ligase or the target protein .

Biochemische Analyse

Biochemical Properties

The biochemical role of H2N-PEG24-CH2CH2COOtBu is primarily as a linker in PROTACs . PROTACs are designed to selectively degrade target proteins . They contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The this compound linker joins these two essential ligands, enabling the formation of PROTAC molecules .

Cellular Effects

The effects of this compound on cells are mediated through its role in PROTACs . By enabling the formation of PROTACs, it indirectly influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects depend on the target proteins of the PROTACs.

Molecular Mechanism

The molecular mechanism of action of this compound involves its role as a linker in PROTACs . The PROTACs, which include this compound, bind to the target protein and an E3 ubiquitin ligase . This binding leads to the ubiquitination and subsequent degradation of the target protein .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings would be related to the stability and degradation of the PROTACs it helps form

Dosage Effects in Animal Models

The dosage effects of this compound in animal models would depend on the specific PROTACs it is part of . The effects could vary with different dosages, and there could be threshold effects or toxic effects at high doses .

Metabolic Pathways

The metabolic pathways involving this compound would be related to the metabolism of the PROTACs it forms . This could involve interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues would be related to the transport and distribution of the PROTACs it is part of . This could involve interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound would depend on the specific PROTACs it is part of . This could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

IUPAC Name |

tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H111NO26/c1-55(2,3)82-54(57)4-6-58-8-10-60-12-14-62-16-18-64-20-22-66-24-26-68-28-30-70-32-34-72-36-38-74-40-42-76-44-46-78-48-50-80-52-53-81-51-49-79-47-45-77-43-41-75-39-37-73-35-33-71-31-29-69-27-25-67-23-21-65-19-17-63-15-13-61-11-9-59-7-5-56/h4-53,56H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWHDVGRAEHWWFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H111NO26 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1202.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(5'-Amino-3,4,5,6-tetrahydro-2h-[1,2']bipyridinyl-4-yl)-methyl-carbamic acid tert-butyl ester](/img/structure/B6590476.png)

![1'-(tert-Butoxycarbonyl)-4-oxospiro[chroman-2,4'-piperidine]-7-carboxylic acid](/img/structure/B6590478.png)

![N-[(2-chlorophenyl)methyl]-1H-imidazole-1-carboxamide](/img/structure/B6590490.png)

![1-[4-(2,5-Dioxopyrrolidin-1-yl)benzenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B6590498.png)

![3-{[(2E)-3-(2-fluorophenyl)prop-2-enoyl]amino}propanoic acid](/img/structure/B6590543.png)